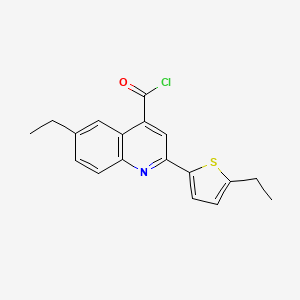

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Description

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a 6-ethyl substituent on the quinoline core and a 5-ethylthienyl group at the 2-position. This compound belongs to a broader class of quinoline-4-carbonyl chlorides, which are pivotal intermediates in organic synthesis, particularly for constructing amides, esters, and hydrazides via nucleophilic acyl substitution .

Properties

IUPAC Name |

6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNOS/c1-3-11-5-7-15-13(9-11)14(18(19)21)10-16(20-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQCCKLANVMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191409 | |

| Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-18-0 | |

| Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

Starting Material: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid

Reagent: Thionyl chloride (SOCl2)

Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures

Product: this compound

Chemical Reactions Analysis

6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

-

Substitution Reactions: : The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Products: Amides, esters, thioesters

-

Hydrolysis: : The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Reagents: Water or aqueous base

Conditions: Room temperature or slightly elevated temperatures

Products: 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid

Scientific Research Applications

Proteomics

One of the primary applications of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is in proteomics , where it is used to modify proteins and peptides. This modification is crucial for studying protein structure, function, and interactions. The compound's carbonyl chloride group reacts with nucleophilic sites on proteins, forming covalent bonds that alter the protein's properties and enable detailed analysis.

Synthesis of Complex Molecules

The compound is also employed in the synthesis of more complex molecules that are essential for various biological studies. By utilizing its reactivity, researchers can create derivatives that may have enhanced biological activity or specificity.

Chemical Reactions

This compound can undergo several chemical reactions, including:

-

Substitution Reactions : The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

- Reagents : Amines, alcohols, thiols

- Conditions : Typically performed in the presence of a base like triethylamine

- Products : Amides, esters, thioesters

-

Hydrolysis : The carbonyl chloride can be hydrolyzed to yield the corresponding carboxylic acid.

- Reagents : Water or aqueous base

- Conditions : Room temperature or slightly elevated temperatures

- Products : 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows it to modify proteins and peptides, which can be useful in studying protein interactions and functions .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the quinoline core and the aromatic/heteroaromatic groups at the 2-position. These variations influence electronic properties, solubility, and biological activity:

Physical Properties

- Melting Points and Solubility : Derivatives in (e.g., D6–D12) are white solids crystallized from EtOAc, with melting points >200°C . The thienyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs.

- NMR Data : ¹H NMR shifts for 2-position substituents vary significantly:

Challenges and Commercial Availability

This highlights the need for optimized protocols for the target compound.

Q & A

Q. What are the standard protocols for synthesizing quinoline-4-carbonyl chloride derivatives?

Q. How is the purity and structural integrity of 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride verified?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity criteria) , while structural confirmation relies on -NMR, -NMR, and HRMS. X-ray crystallography can resolve intramolecular interactions (e.g., weak C–H⋯O/N bonds) and π–π stacking in the crystal lattice . For example, dihedral angles between quinoline and substituent rings (e.g., 4.17° in related compounds) provide insight into molecular planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer : X-ray studies reveal weak intramolecular C–H⋯O/N interactions and π–π stacking between quinoline rings (centroid distances: 3.766–3.798 Å) . Crystal packing is further stabilized by C–H⋯π interactions involving substituents like ethyl or thienyl groups. These interactions influence solubility and melting points, critical for material applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.